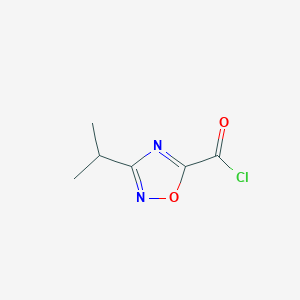

3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride

Description

Properties

IUPAC Name |

3-propan-2-yl-1,2,4-oxadiazole-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3(2)5-8-6(4(7)10)11-9-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGWAXUVQJRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Nitrile Oxide to Amidoxime

One of the principal methods involves the cycloaddition of a nitrile oxide to an amidoxime intermediate. This method is well-documented in patent US7576220B2, which describes producing various 1,2,4-oxadiazole derivatives, including 3-acetyl-5-isopropyl-1,2,4-oxadiazole, a close analog to the target compound.

- Step 1: Synthesis of amidoxime from the corresponding nitrile precursor.

- Step 2: Generation of nitrile oxide in situ.

- Step 3: Cycloaddition reaction between nitrile oxide and amidoxime under controlled conditions.

- Step 4: Subsequent acylation to introduce the carbonyl chloride group at position 5.

This approach allows for the introduction of the isopropyl group at position 3 during the amidoxime formation or via the nitrile oxide precursor.

Other Synthetic Routes

Additional routes include:

- Reaction of benzamide oximes or propionamidoximes with carboxylic acids or esters to form the oxadiazole ring, as reported in WO patents (WO 2011/141326, WO 2012/012477).

- Reaction of benzamides with Weinreb amides to afford 1,2,4-oxadiazole derivatives.

- Cyclization reactions involving hydroxyamyl halides and nitriles, though less commonly used for this specific derivative.

These methods can be adapted to introduce the isopropyl group and the carbonyl chloride functionality with appropriate choice of starting materials.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition of nitrile oxide to amidoxime | Amidoxime, nitrile oxide precursor | Mild to moderate temperatures | High regioselectivity; versatile | Requires generation of reactive nitrile oxide |

| N-Hydroxyamidine reaction with acyl chloride | N-hydroxyamidine, acyl chloride | ≤85°C, biphasic solvent system | Mild conditions; good yields | Requires synthesis of N-hydroxyamidine |

| Benzamide oxime with carboxylic acid/ester | Benzamide oxime, acid or ester | Variable | Broad substrate scope | May require harsh conditions or catalysts |

| Benzamide with Weinreb amide | Benzamide, Weinreb amide | Variable | Useful for complex substitutions | More steps; moderate complexity |

Detailed Research Findings

- The cycloaddition method allows for the synthesis of 3-acetyl-5-isopropyl-1,2,4-oxadiazole derivatives, which can be further converted to the corresponding carbonyl chlorides by standard chlorination methods (e.g., treatment with thionyl chloride or oxalyl chloride).

- The N-hydroxyamidine route offers a direct synthesis of 3,5-disubstituted oxadiazoles, including those with isopropyl substitution, with the possibility of controlling reaction parameters to optimize yield and purity.

- Reaction conditions such as solvent choice (water-immiscible organic solvents like dichloromethane or toluene) and temperature control are critical to avoid hydrolysis or side reactions during the formation of the sensitive carbonyl chloride group.

- The presence of aqueous base in the biphasic system facilitates the cyclization step and helps to maintain the stability of intermediates.

Summary Table of Key Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted oxadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole isomers .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl chloride, as promising candidates for antitumor agents. The compound has shown significant cytotoxicity against various cancer cell lines. For instance, a study reported that oxadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-498 (kidney carcinoma) and DU 145 (prostate carcinoma) .

Table 1: Antitumor Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A-498 | 0.76 |

| This compound | DU 145 | 0.98 |

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of critical cellular pathways. For example, some studies indicate that oxadiazole derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Drug Discovery

PPAR Agonists

this compound has been explored as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism. Modifications to the oxadiazole structure can enhance its binding affinity to PPAR-alpha .

Case Study: PPAR-alpha Agonists

A recent study synthesized various oxadiazole derivatives and evaluated their efficacy as PPAR-alpha agonists. The results indicated that specific substitutions on the oxadiazole ring significantly improved agonistic activity, suggesting a pathway for developing new therapeutic agents targeting metabolic disorders .

Material Science

Synthesis of Polymers

The compound has also been utilized in the synthesis of functional polymers. Its reactivity allows it to be incorporated into polymer backbones or used as a cross-linking agent in polymer networks. This application is particularly relevant in creating materials with tailored properties for specific applications such as drug delivery systems and biodegradable plastics.

Table 2: Polymerization Reactions Involving Oxadiazole Derivatives

| Reaction Type | Product | Application |

|---|---|---|

| Cross-linking | Poly(3-isopropyl-1,2,4-oxadiazole) | Drug delivery systems |

| Copolymerization | Copolymers with styrene | Biodegradable plastics |

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological processes. For example, it has been shown to inhibit the activity of 5-hydroxytryptamine receptors, which are involved in various physiological functions .

Comparison with Similar Compounds

5-Methyl-4-isoxazolecarbonylchloride (CAS 67305-24-2)

- Structure : Isoxazole ring (one oxygen, one nitrogen) with a methyl group and carbonyl chloride.

- Reactivity : Moderate; the isoxazole ring is less electron-deficient than 1,2,4-oxadiazole, leading to slower nucleophilic acyl substitution.

- Applications : Used in agrochemical synthesis, such as herbicides .

- Hazards : Similar to acyl chlorides (corrosive, respiratory irritation) but less reactive than oxadiazole derivatives .

5-Isopropyl-3-isoxazolecarbonyl Chloride (CAS 53064-56-5)

Benzoyl Chloride

- Structure : Simple aromatic acyl chloride.

- Reactivity : High but less electrophilic than oxadiazole-derived acyl chlorides due to the absence of electron-withdrawing heteroatoms.

- Applications : Broad use in organic synthesis for ester and amide formation.

Reactivity and Stability

The 1,2,4-oxadiazole ring significantly enhances the electrophilicity of the carbonyl group compared to isoxazole or benzene derivatives. This makes this compound more reactive in nucleophilic substitutions (e.g., amidation, esterification). However, steric effects from the isopropyl group may moderate reactivity slightly compared to smaller substituents (e.g., methyl) .

Kinetic Data (Inferred from Analogous Systems) :

- Dimerization studies of substituted xylylenes () suggest that bulky substituents like isopropyl reduce reaction rates due to steric hindrance.

Hazard Profile

Compared to similar compounds:

Pharmaceutical Case Studies

- CFTR Potentiators : Derivatives like Z2194302854 () highlight the oxadiazole core’s role in enhancing bioactivity. The carbonyl chloride is pivotal for introducing the oxadiazole group into complex molecules.

- GPCR Agonists : Piperidine-linked oxadiazole compounds (e.g., 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride) are under evaluation for metabolic disorders .

Biological Activity

3-Isopropyl-1,2,4-oxadiazole-5-carbonyl chloride is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry and drug discovery.

Molecular Structure

- Molecular Formula : C6H8ClN3O2

- Molecular Weight : 189.60 g/mol

- IUPAC Name : this compound

Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents such as dichloromethane and ethyl acetate but has limited solubility in water.

Antitumor Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. For instance:

- A study demonstrated that the derivative of 3-isopropyl-1,2,4-oxadiazole showed moderate activity against various cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM for specific lines such as ovarian and pleural mesothelioma cancer .

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 (Ovarian) | 2.76 |

| PXF 1752 (Mesothelioma) | 9.27 |

The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:

- Some compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth and survival. Compounds derived from oxadiazoles demonstrated HDAC inhibitory activities with IC50 values as low as 8.2 nM .

Other Biological Activities

In addition to antitumor effects, 3-isopropyl-1,2,4-oxadiazole derivatives have shown promise in other areas:

- Antimicrobial Activity : Certain derivatives exhibit antibacterial and antifungal properties.

- Neuroprotective Effects : Some studies have indicated potential use in treating neurodegenerative diseases by inhibiting monoamine oxidases (MAO-A and MAO-B) with IC50 values significantly lower than standard drugs .

Case Studies

- Anticancer Study : A series of synthesized oxadiazole derivatives were evaluated for their cytotoxicity against three human cancer cell lines (NCI H292, HL-60, HT29). The study revealed that specific derivatives exhibited over 90% inhibition at concentrations of 25 µg/mL, leading to further investigation into their IC50 values .

- HDAC Inhibition : A detailed examination of several oxadiazole derivatives highlighted their ability to inhibit HDAC activity effectively, showing potential for therapeutic applications in hepatic carcinoma treatment. The most potent compound demonstrated significant apoptosis induction in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via chlorination of its carboxylic acid precursor (3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid) using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key steps include:

- Precursor preparation : Cyclocondensation of amidoximes with activated carbonyl derivatives.

- Chlorination : Reaction with PCl₅ under anhydrous conditions at 60–80°C for 4–6 hours .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl group at position 3, carbonyl chloride at position 5) .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) .

- X-ray crystallography : Resolve crystal packing and bond angles for reactivity studies .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its corrosive nature and potential release of HCl gas.

- Storage : Keep in airtight containers under dry, inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of this compound compare with other acyl chlorides in nucleophilic substitutions?

- Methodology : The electron-withdrawing oxadiazole ring enhances electrophilicity at the carbonyl carbon. Reactivity can be tested via:

- Aminolysis : Reaction with primary/secondary amines to form amides. Monitor by HPLC for regioselectivity .

- Hydrolysis kinetics : Compare rates in aqueous/organic biphasic systems to assess stability .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

- Troubleshooting :

- Byproduct analysis : Use LC-MS to identify side products (e.g., partial hydrolysis to carboxylic acid).

- Catalyst screening : Test alternatives to Pd(OAc)₂ (e.g., CuI) for coupling reactions to improve reproducibility .

- Reaction monitoring : Adjust reaction times (e.g., extended stirring for incomplete chlorination) .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

- Approach :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots .

- MD simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to correlate with experimental reaction rates.

Q. What strategies are effective for stabilizing this compound in long-term storage?

- Stability studies :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under varying humidity .

- Lyophilization : Freeze-drying in the presence of stabilizers (e.g., molecular sieves) to prevent hydrolysis .

Q. How can this compound serve as a building block in drug discovery or materials science?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.